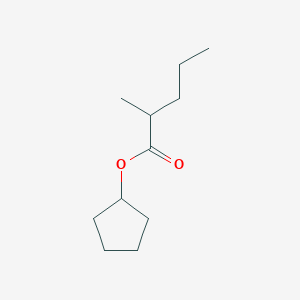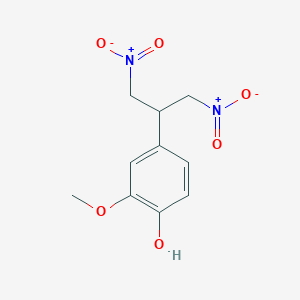
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride typically involves the esterification of 2,2-Diphenyl-2-ethoxyacetic acid with 1-ethyl-4-piperidyl alcohol in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Diphenyl-2-ethoxyacetic acid (1-methyl-4-piperidyl) ester hydrochloride
- 2,2-Diphenyl-2-ethoxyacetic acid (1-propyl-4-piperidyl) ester hydrochloride
- 2,2-Diphenyl-2-ethoxyacetic acid (1-butyl-4-piperidyl) ester hydrochloride
Uniqueness
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride is unique due to its specific ester and piperidyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
2909-91-3 |
|---|---|
Molekularformel |
C23H30ClNO3 |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
(1-ethylpiperidin-1-ium-4-yl) 2-ethoxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-24-17-15-21(16-18-24)27-22(25)23(26-4-2,19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14,21H,3-4,15-18H2,1-2H3;1H |
InChI-Schlüssel |
NITKDQZDJKCWDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+]1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


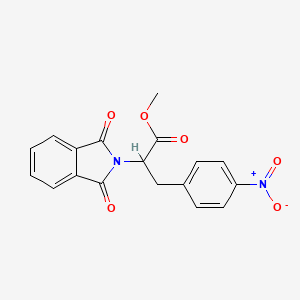
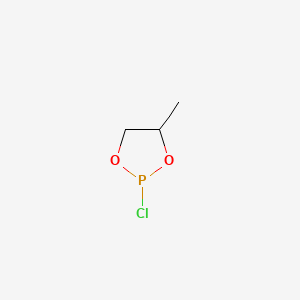
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
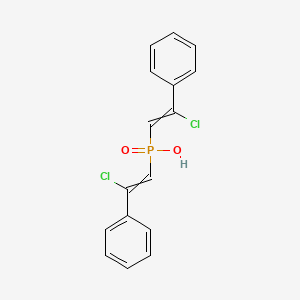
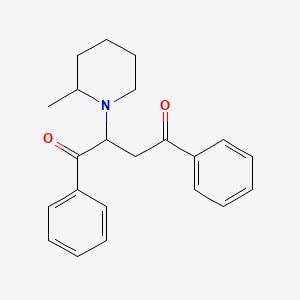
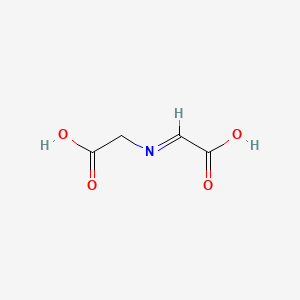


![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
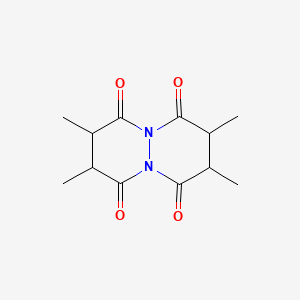
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
